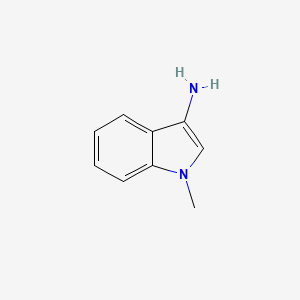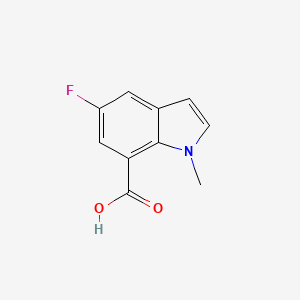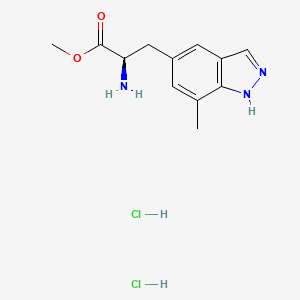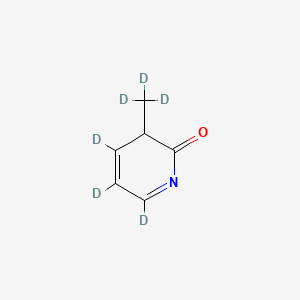![molecular formula C7H7N3O B12286345 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12286345.png)
7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine est un composé hétérocyclique appartenant à la classe des triazolopyridines. Ces composés sont connus pour leurs activités biologiques diverses et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques. La structure unique du 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine, qui comprend un cycle triazole fusionné à un cycle pyridine, en fait un échafaudage précieux dans la découverte et le développement de médicaments.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine peut être réalisée par diverses méthodes. Une méthode efficace implique l'utilisation d'énaminonitriles et de benzohydrazides sous irradiation micro-ondes. Cette méthode sans catalyseur et sans additif est écologique et donne des rendements bons à excellents . La réaction implique un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile et d'une condensation ultérieure.
Méthodes de Production Industrielle : Bien que les méthodes spécifiques de production industrielle du 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine ne soient pas largement documentées, la possibilité d'échelle de la synthèse assistée par micro-ondes suggère un potentiel d'application industrielle. L'étendue large du substrat et la tolérance au groupe fonctionnel de cette méthode la rendent appropriée pour une production à grande échelle .
Analyse Des Réactions Chimiques
Types de Réactions : Le 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou acides correspondants.
Réduction : Le cycle triazole peut être réduit dans des conditions spécifiques pour donner des dérivés dihydro.
Substitution : Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et Conditions Courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou l'hydrogène gazeux en présence d'un catalyseur peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique pour substituer le groupe méthoxy.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent diverses triazolopyridines substituées, qui peuvent être ensuite fonctionnalisées pour des applications spécifiques .
Applications De Recherche Scientifique
Le 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine a un large éventail d'applications en recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il est utilisé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de sa capacité à interagir avec des cibles biologiques.
Médecine : Le composé a montré un potentiel en tant qu'agent anti-inflammatoire, anticancéreux et antiviral.
5. Mécanisme d'Action
Le mécanisme d'action du 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur d'enzymes telles que JAK1, JAK2 et PHD-1, qui sont impliquées dans diverses voies de signalisation. En inhibant ces enzymes, le composé peut moduler des processus cellulaires tels que l'inflammation, la prolifération cellulaire et l'apoptose .
Composés Similaires :
1,2,4-Triazolo[1,5-a]pyrimidine : Connu pour ses activités biologiques, notamment ses propriétés antibactériennes et antifongiques.
1,2,4-Triazolo[1,5-a]pyridine : Structure similaire mais sans groupe méthoxy, utilisé dans diverses applications médicinales.
1,2,4-Triazolo[1,5-a]pyrimidinones : Ces composés ont montré un potentiel en tant qu'herbicides et agents antifongiques.
Unicité : Le 7-Méthoxy-[1,2,4]triazolo[1,5-a]pyridine se distingue par son groupe méthoxy, qui améliore sa capacité à interagir avec des cibles biologiques et améliore ses propriétés pharmacocinétiques. Cela en fait un composé précieux dans la découverte et le développement de médicaments .
Mécanisme D'action
The mechanism of action of 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as JAK1, JAK2, and PHD-1, which are involved in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as inflammation, cell proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its biological activities, including antibacterial and antifungal properties.
1,2,4-Triazolo[1,5-a]pyridine: Similar in structure but without the methoxy group, used in various medicinal applications.
1,2,4-Triazolo[1,5-a]pyrimidinones: These compounds have shown potential as herbicides and antifungal agents.
Uniqueness: 7-Methoxy-[1,2,4]triazolo[1,5-a]pyridine stands out due to its methoxy group, which enhances its ability to interact with biological targets and improves its pharmacokinetic properties. This makes it a valuable compound in drug discovery and development .
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
7-methoxy-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H7N3O/c1-11-6-2-3-10-7(4-6)8-5-9-10/h2-5H,1H3 |
Clé InChI |
JMNQZYHWXSXOEX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=NN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)

![N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B12286283.png)



![1H-Pyrrole-2,5-dione, 1-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-6-yl)-](/img/structure/B12286305.png)
![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)



